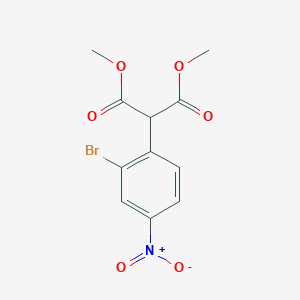
1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate is an organic compound with the molecular formula C11H10BrNO6. It is a derivative of malonic acid and contains both bromine and nitro functional groups, making it a versatile compound in organic synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate can be synthesized through a multi-step process involving the bromination and nitration of a suitable aromatic precursor, followed by esterification with malonic acid derivatives. The typical synthetic route involves:
Esterification: The reaction of the brominated and nitrated aromatic compound with dimethyl malonate in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., copper).
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Scientific Research Applications
1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate
- Diethyl 2-(2-bromo-4-nitrophenyl)propanedioate
- 1-(4-bromo-2-nitrophenyl)naphthalene
Uniqueness
1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZXBMBWXQXRRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])Br)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














